molecular formula C10H7NO3S B2919404 4,5-Dihydrothieno[2,3-g][1,2]benzisoxazole-3-carboxylic acid CAS No. 1282883-28-6

4,5-Dihydrothieno[2,3-g][1,2]benzisoxazole-3-carboxylic acid

Cat. No. B2919404
CAS RN: 1282883-28-6
M. Wt: 221.23
InChI Key: AUFIJELILCQXAG-UHFFFAOYSA-N
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Description

Benzisoxazole analogues, which share a similar core structure with the compound you mentioned, are a privileged scaffold in biological chemistry . They are found in many commercially available drugs and exhibit promising anti-glycation, anticancer, antibacterial, anti-inflammatory, and other activities .

Scientific Research Applications

  • Chemical Structure and Properties

    • Gallic Acid Study by Zhao, Khan, and Fronczek (2011) explored the planar structure of a related compound, 3,4,5-trihydroxybenzoic acid, highlighting the importance of molecular geometry in chemical interactions (Zhao, Khan, & Fronczek, 2011).
  • Supramolecular Assemblies

    • Osterod et al. (2001) discussed the formation of non-covalent complexes with organic acids similar to 4,5-Dihydrothieno[2,3-g][1,2]benzisoxazole-3-carboxylic acid, emphasizing their potential in creating luminescent materials (Osterod et al., 2001).
  • Photochemistry

    • Doppler, Schmid, and Hansen (1979) studied the photochemistry of related 1, 2-Benzisoxazoles, which could shed light on the photochemical properties of this compound (Doppler, Schmid, & Hansen, 1979).
  • Organic Dyes and Energy Conversion

    • Yao et al. (2015) explored the use of a similar compound in organic dyes for sunlight to electricity conversion, highlighting potential applications in solar energy technologies (Yao et al., 2015).
  • Reactivity with Nucleophiles

    • Pocar, Rossi, Scorca, and Trimarco (1980) studied reactions of related 5-amino-4,5-dihydroisoxazoles with various nucleophiles, which could inform on the reactivity of this compound (Pocar et al., 1980).
  • Hydrogen Bonding in Organic Salts

    • Jin et al. (2014) investigated hydrogen bonding in organic salts, relevant to understanding the interactions of this compound in various chemical contexts (Jin et al., 2014).
  • Formation of Advanced Glycation End-Products

    • Nemet, Varga-Defterdarović, and Turk (2006) discussed the formation of advanced glycation end-products, providing a context for the potential biochemical interactions of similar compounds (Nemet et al., 2006).
  • Antihyperglycemic Agents

    • Kees et al. (1996) explored antihyperglycemic agents related to this compound, which could inform its potential medicinal applications (Kees et al., 1996).
  • Strong Organic Acids and Condensation Products

    • Zvilichovsky (1975) studied strong organic acids and their condensation products, relevant to understanding the acidic nature and reactivity of this compound (Zvilichovsky, 1975).
  • Crystal Structure Analysis

    • Wu, Hu, Gu, and Tang (2015) conducted a crystal structure analysis of a related compound, providing insights into the structural characteristics that could be applicable to this compound (Wu, Hu, Gu, & Tang, 2015).

Future Directions

The future directions in the study of a compound often involve exploring its potential applications and improving its synthesis methods. For benzisoxazole derivatives, researchers are paying more attention to exploring their wide spectrum applications .

properties

IUPAC Name

4,5-dihydrothieno[2,3-g][1,2]benzoxazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3S/c12-10(13)8-6-1-2-7-5(3-4-15-7)9(6)14-11-8/h3-4H,1-2H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUFIJELILCQXAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CS2)C3=C1C(=NO3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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